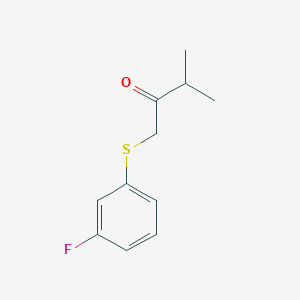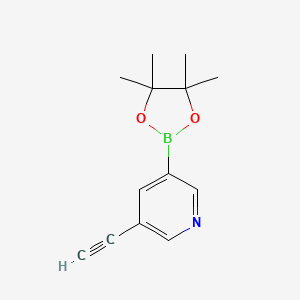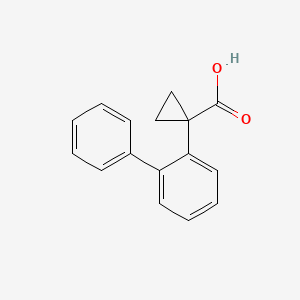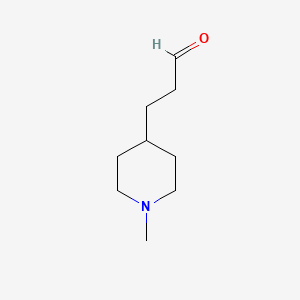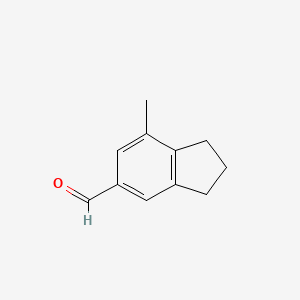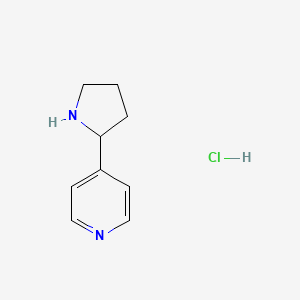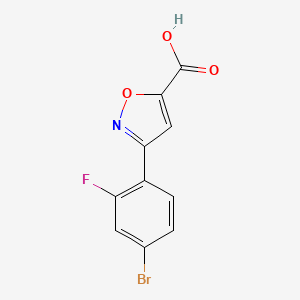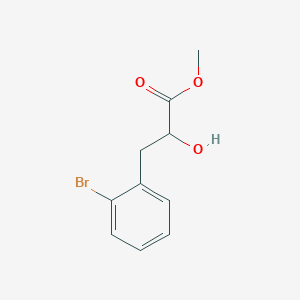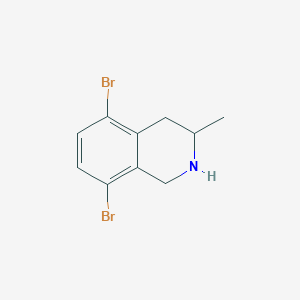
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structural features of this compound make it a valuable building block in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid typically involves the bromination of a suitable precursor, followed by the introduction of the boronic acid group. One common method involves the bromination of 4-(trifluoromethyl)benzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromomethyl derivative is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The boronic acid group can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are employed in organic solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl derivatives with various functional groups.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Oxidation Reactions: Formation of phenol derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of boron-containing drugs and drug delivery systems, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Material Science: It is employed in the design and synthesis of advanced materials, such as polymers and liquid crystals, with unique properties.
Biological Research: The compound is used as a tool for studying enzyme inhibition and protein-ligand interactions, particularly in the context of boron-based enzyme inhibitors.
Wirkmechanismus
The mechanism of action of (2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This property is exploited in enzyme inhibition, where the compound can inhibit enzymes by binding to their active sites and blocking substrate access . Additionally, the bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified or conjugated with other molecules for targeted applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Bromomethyl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
(4-(Trifluoromethyl)phenyl)boronic acid: Lacks the bromomethyl group, affecting its ability to undergo substitution reactions.
(2,6-Bis(trifluoromethyl)phenyl)boronic acid: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity.
Uniqueness
(2-(Bromomethyl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both bromomethyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound highly versatile for various synthetic and research applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization.
Eigenschaften
Molekularformel |
C8H7BBrF3O2 |
|---|---|
Molekulargewicht |
282.85 g/mol |
IUPAC-Name |
[2-(bromomethyl)-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BBrF3O2/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14)15/h1-3,14-15H,4H2 |
InChI-Schlüssel |
XZCMQLSWAVJIDV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)CBr)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


